Rhamnopterin

Description

The Pterin (B48896) Compound Class

Pterins are characterized by a core pteridine (B1203161) ring system, which is a fused bicyclic structure composed of a pyrimidine (B1678525) and a pyrazine (B50134) ring. mdpi.comnih.govwikipedia.orgderpharmachemica.com Specifically, pterins are defined by the presence of an amino group at the 2-position and a keto group at the 4-position of this pteridine ring. wikipedia.orgmdpi.comnih.govroyalsocietypublishing.orgmdpi.comnih.gov This fundamental structure can be modified with various substituents, leading to a wide array of pterin derivatives with distinct biological functions. wikipedia.orgfoodb.ca

The pteridine ring system can exist in different oxidation states, including the fully oxidized (aromatic), the semi-reduced (dihydro), and the fully reduced (tetrahydro) forms. wikipedia.orgnih.govnih.gov The reduced forms, particularly the tetrahydro derivatives, are the most biologically active. creative-proteomics.com

The pteridine ring is formed by the fusion of a pyrimidine ring with a pyrazine ring. nih.govderpharmachemica.comnih.gov This arrangement of four nitrogen atoms within the bicyclic structure reduces its aromaticity, making it susceptible to nucleophilic reactions. nih.gov The solubility of pteridines can be influenced by their substituents; for instance, amino and keto groups can decrease water solubility due to intermolecular hydrogen bonding. nih.gov

Pterins are ubiquitous in nature, found in a vast range of organisms from bacteria to humans. mdpi.commdpi.comencyclopedia.pubiu.edu They were initially identified as pigments in the wings of butterflies and are responsible for a variety of colors in the animal kingdom. wikipedia.orgchemeurope.comroyalsocietypublishing.org Beyond their role in pigmentation, pterins are integral components of various metabolic pathways. creative-proteomics.comiu.edu

The biological roles of pterins are remarkably diverse. mdpi.comsielc.com They function as cofactors for a variety of enzymes, participating in crucial metabolic reactions. ontosight.aicreative-proteomics.comchemeurope.com For example, tetrahydrobiopterin (B1682763) is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.orgsielc.comsielc.com Pterins are also involved in one-carbon transfer reactions, redox processes, and even as signaling molecules. ontosight.aimdpi.com Folates, which are conjugated pterins, are vital for the synthesis of nucleic acids and amino acids. wikipedia.orgchemeurope.com

Rhamnopterin: A Specific Pterin Derivative

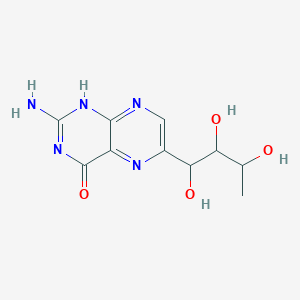

This compound is a specific derivative within the extensive pterin family. sielc.comsielc.com Its formal chemical name is 2-amino-6-(1,2,3-trihydroxybutyl)-4(3H)-pteridinone. bertin-bioreagent.comcaymanchem.comcaymanchem.com

This compound is described as a derivative of biopterin (B10759762). sielc.comsielc.combertin-bioreagent.comcaymanchem.com Biopterin itself is a critical coenzyme involved in the synthesis of several important bioactive substances. sielc.comsielc.com this compound's structure is closely related to L-biopterin and D-biopterin. bertin-bioreagent.comcaymanchem.comcaymanchem.com

This compound shares the fundamental pteridine ring structure with other well-known pterins like neopterin (B1670844) and folic acid. sielc.comsielc.com

Neopterin: Like this compound, neopterin is a pteridine derivative. sielc.comsielc.com Neopterin is a catabolic product of guanosine (B1672433) triphosphate (GTP) and serves as a marker for immune system activation. sielc.comsielc.comsielc.com

Folic Acid: Also known as vitamin B9, folic acid is a conjugated pterin, meaning it has a more complex side chain attached to the pteridine ring, which includes para-aminobenzoic acid and glutamate (B1630785) residues. wikipedia.orgchemeurope.comsielc.com It is essential for DNA synthesis, repair, and cell growth. sielc.comsielc.com

While they share a common structural backbone, these pterin derivatives have distinct biological activities and applications. sielc.com For instance, this compound has been utilized as an internal standard for the quantification of biopterin and neopterin in rat plasma. sielc.comsielc.combertin-bioreagent.comcaymanchem.com Research has also indicated that dietary administration of this compound can reduce the incidence of liver tumors in rats when given concurrently with certain carcinogens. sielc.comsielc.combertin-bioreagent.comcaymanchem.comcaymanchem.comvincibiochem.it

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 73000 |

| Pterin | 73000 |

| Biopterin | 135398606 |

| Neopterin | 135402099 |

| Folic Acid | 135398658 |

| Xanthopterin (B1683600) | 135398650 |

| Leucopterin | 135402093 |

| Tetrahydrobiopterin | 135398657 |

| Aminopterin (B17811) | 135402100 |

| Pteridine | 68903 |

| Guanine (B1146940) | 135398634 |

| Pyrimidine | 1137 |

| Pyrazine | 1047 |

| para-Aminobenzoic acid | 978 |

| Glutamic acid | 33032 |

Research Findings on this compound

| Research Area | Finding | Species |

| Carcinogenesis | Dietary administration of 0.5% this compound concurrently with 4-dimethylaminoazobenzene reduced the incidence of liver tumors. sielc.comsielc.combertin-bioreagent.comcaymanchem.comcaymanchem.comvincibiochem.it | Rat |

| Analytical Chemistry | Used as an internal standard for the quantification of biopterin and neopterin in plasma by LC-MS. sielc.comsielc.combertin-bioreagent.comcaymanchem.com | Rat |

| Photochemistry | Theoretical studies have investigated the two-photon absorption properties of this compound among other pterin derivatives. rsc.org | N/A |

| Photophysics | The fluorescence characteristics of this compound have been studied, analyzing the effects of pH and substituents on its absorption and emission properties. researchgate.netresearchgate.net | N/A |

Current Research Landscape and Knowledge Gaps for this compound

This compound, a pteridine derivative, currently occupies a niche but growing area of biochemical research. sielc.com Pteridines as a class are heterocyclic compounds that play crucial roles in various biological processes. sielc.comkahedu.edu.in While some pteridines, like biopterin and folic acid, are well-studied for their functions as coenzymes in neurotransmitter synthesis and cellular metabolism respectively, the specific physiological roles of many other pterin derivatives, including this compound, remain less understood. sielc.comkahedu.edu.inwikipedia.org

The existing research on this compound has primarily focused on its isolation, characterization, and its relationship to other pterins. sielc.combertin-bioreagent.com It is recognized as a derivative of L-biopterin. bertin-bioreagent.com A notable area of investigation has been its potential biological activities. For instance, dietary administration of this compound has been observed to reduce the incidence of liver tumors in rats concurrently exposed to a carcinogen. bertin-bioreagent.comcaymanchem.com This suggests a potential chemopreventive role that warrants further investigation. Additionally, this compound has demonstrated antioxidant properties, which may contribute to cellular protection against oxidative stress. cymitquimica.com

In the context of analytical biochemistry, this compound has found a practical application as an internal standard for the quantification of biopterin and neopterin in biological samples like rat plasma using techniques such as liquid chromatography-mass spectrometry (LC-MS). sielc.combertin-bioreagent.comcaymanchem.com The ability to separate this compound from other pterins like biopterin, neopterin, folic acid, and aminopterin using high-performance liquid chromatography (HPLC) has been established. sielc.com

Despite these findings, significant knowledge gaps persist in the research landscape of this compound. A primary gap is the incomplete understanding of its natural distribution and physiological function. While pterin glycosides have been identified in various bacteria, including cyanobacteria and certain chemoautotrophic archaea, the specific roles of these compounds, and by extension this compound, are not well-defined. kahedu.edu.inresearchgate.netiu.edu The biosynthesis pathway of this compound is another area that remains to be fully elucidated.

Furthermore, while preliminary studies have hinted at its antioxidant and potential anti-cancer properties, the molecular mechanisms underlying these activities are largely unknown. bertin-bioreagent.comcymitquimica.com Comprehensive studies to explore its full range of biological effects and its potential as a therapeutic or diagnostic agent are lacking. The current body of research, while providing a foundation, calls for more in-depth investigations to unravel the complete biochemical and physiological significance of this compound.

Detailed Research Findings on this compound

| Category | Finding | Source(s) |

| Chemical Identity | A derivative of L-biopterin. | bertin-bioreagent.comcaymanchem.com |

| Biological Activity | Exhibits antioxidant properties. | cymitquimica.com |

| Reduces the incidence of 4-dimethylaminoazobenzene-induced liver tumors in rats when administered in the diet. | bertin-bioreagent.comcaymanchem.com | |

| Analytical Use | Used as an internal standard for quantifying biopterin and neopterin in rat plasma. | sielc.combertin-bioreagent.comcaymanchem.com |

| Natural Occurrence | Pterin glycosides, a class to which this compound is related, are found in various bacteria. | kahedu.edu.inresearchgate.netiu.edu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(1,2,3-trihydroxybutyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZLFABRHDXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Pharmacological Investigations of Rhamnopterin

Modulatory Effects on Carcinogenesis

Research into rhamnopterin has revealed its potential to influence the development of cancers, specifically in preclinical models of chemically induced liver tumors.

Early dietary studies demonstrated that this compound possesses notable properties in modulating carcinogenesis. fishersci.ca Specifically, research has shown that the dietary administration of this compound can significantly decrease the incidence of liver tumors in rats. caymanchem.comcaymanchem.comfishersci.ca In these studies, this compound was administered concurrently with a known carcinogen, indicating a potential chemopreventive or modulatory effect on the process of tumor development. caymanchem.comcaymanchem.com

One key study highlighted that providing a diet containing 0.5% this compound to rats that were also being fed the carcinogen 4-dimethylaminoazobenzene resulted in a reduced occurrence of liver tumors. caymanchem.comcaymanchem.com This finding points towards an inhibitory role of this compound in the progression of chemically induced hepatocellular carcinoma in this specific animal model.

| Compound | Experimental Model | Carcinogen | Observed Effect | Source |

|---|---|---|---|---|

| This compound | Rats | 4-dimethylaminoazobenzene | Reduced incidence of liver tumors | caymanchem.com, caymanchem.com |

The investigation of this compound's anti-carcinogenic effects has utilized carcinogen-induced tumor models. caymanchem.comcaymanchem.com These preclinical models are established through the administration of cancer-causing agents, such as specific chemicals, to laboratory animals to simulate the initiation and progression of tumors. uniprot.orguniprot.org Such models are valuable for studying the potential therapeutic or preventive effects of various compounds on cancer development. uniprot.org

In the context of this compound, the primary model involved the use of rats and the chemical carcinogen 4-dimethylaminoazobenzene (also known as Butter Yellow). caymanchem.comcaymanchem.comnih.gov This compound is a known hepatocarcinogen in rats, meaning it induces the formation of liver cancer. nih.govsci-hub.se By administering this compound to rats exposed to this carcinogen, researchers could assess its ability to modulate the tumorigenesis process in a controlled, in vivo setting. caymanchem.comcaymanchem.com This specific model allows for the study of how a compound interacts with the complex biological processes that lead from chemical exposure to tumor formation. aacrjournals.org

Utility as a Biochemical Marker and Analytical Standard

Beyond its direct biological effects, this compound has found a significant application in the field of analytical chemistry as an internal standard for the precise measurement of other biologically important pteridine (B1203161) molecules. caymanchem.comcaymanchem.com

This compound is frequently used as an internal standard for the quantification of biopterin (B10759762) in various biological samples, such as rat plasma. caymanchem.comcaymanchem.com Biopterins are critical cofactors for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters. wikipedia.org The accurate measurement of biopterin levels is essential for research into mood disorders, phenylketonuria, and nitric oxide synthesis. wikipedia.org In analytical methods like liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to samples. caymanchem.comcaymanchem.com Because it behaves similarly to biopterin during the extraction and analysis process, any variations in sample preparation can be corrected for by monitoring the this compound signal, thus ensuring the accurate quantification of the endogenous biopterin. cdutcm.edu.cnnih.gov

Similarly, this compound serves as a crucial internal standard for measuring neopterin (B1670844) concentrations in biological matrices. caymanchem.comcaymanchem.com Neopterin is a marker for the activation of the cellular immune system, particularly the response mediated by interferon-gamma. nih.govresearchgate.net Elevated neopterin levels are associated with various conditions, including viral infections, autoimmune diseases, and certain malignancies. nih.gov The use of this compound as an internal standard in analytical techniques like LC-MS/MS allows for reliable and precise quantification of neopterin in plasma and tissue homogenates. caymanchem.commpg.de This application is vital for clinical and research studies that use neopterin levels to monitor immune status and disease progression. mpg.de

| Analyte (Target Compound) | Application of this compound | Biological Matrix | Analytical Technique | Source |

|---|---|---|---|---|

| Biopterin | Internal Standard | Rat Plasma, Cells | LC-MS, LC-MS/MS | caymanchem.com, caymanchem.com, nih.gov |

| Neopterin | Internal Standard | Rat Plasma, Human Plasma, Tissue Homogenates | LC-MS, LC-MS/MS | mpg.de, caymanchem.com, caymanchem.com |

Exploration of Potential Signaling Pathway Involvement

While the precise molecular mechanism by which this compound reduces liver tumor incidence has not been fully elucidated, its structural relationship to biopterin provides a basis for exploring its potential involvement in related signaling pathways. The biosynthesis of biopterins, such as the essential cofactor tetrahydrobiopterin (B1682763) (BH4), is a multi-step process that begins with guanosine (B1672433) triphosphate (GTP). researchgate.net

The first and rate-limiting enzyme in this pathway is GTP cyclohydrolase I (GCH1). researchgate.netwikipedia.org This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. wikipedia.org Research has shown that the inhibition of GCH1 can attenuate tumor growth, suggesting that the biopterin synthesis pathway is linked to cancer progression. caymanchem.com Furthermore, studies involving the overexpression of GCH1 have demonstrated subsequent increases in BH4, nitric oxide, and hydrogen peroxide, which were linked to downstream cellular events like mast cell degranulation. nih.gov

Given that this compound is a biopterin derivative, it is plausible that its anti-carcinogenic effects could be mediated through modulation of the GCH1 pathway or other related folate-dependent metabolic pathways. caymanchem.comnih.gov However, direct evidence linking this compound to the modulation of specific signaling pathways like GCH1 or others involved in carcinogenesis is currently lacking in published literature, and this remains an area for future investigation.

Implications of this compound's Association with Biopterin in Neurotransmitter Biosynthesis

This compound is a derivative of biopterin, a class of pteridine compounds that are fundamental to various biological processes. sielc.comcaymanchem.combertin-bioreagent.com Biopterin, particularly in its reduced form as tetrahydrobiopterin (BH4), is an indispensable cofactor for several aromatic amino acid hydroxylases. sielc.comnih.govmedlink.com These enzymes are rate-limiting in the synthesis of key monoamine neurotransmitters. tmc.edubmbreports.org

Specifically, tetrahydrobiopterin is essential for the function of:

Tryptophan hydroxylase: This enzyme catalyzes the initial step in the synthesis of serotonin. nih.govtmc.edu

Tyrosine hydroxylase: This enzyme is crucial for the production of dopamine (B1211576), which is a precursor for norepinephrine (B1679862) and epinephrine. nih.govtmc.edu

Phenylalanine hydroxylase: This enzyme converts phenylalanine to tyrosine, a critical step in amino acid metabolism and neurotransmitter production. nih.govmedlink.com

Given that this compound is a derivative of L-biopterin, its biological activities are often considered in relation to the well-established roles of biopterins. caymanchem.combertin-bioreagent.com While direct enzymatic studies on this compound's specific role as a cofactor in neurotransmitter synthesis are not extensively detailed in the available literature, its structural relationship to biopterin suggests a potential modulatory or interactive role within these pathways. The metabolism of pteridines is a complex network, and the presence of derivatives like this compound could influence the availability or function of the primary cofactor, tetrahydrobiopterin. semanticscholar.org Deficiencies or alterations in the levels of biopterins are known to lead to significant neurological disorders due to the impairment of neurotransmitter synthesis. sielc.commedlink.com

Biosynthesis and Metabolic Pathways Relevant to Rhamnopterin

General Biosynthetic Routes for Pterins

The biosynthesis of pterins is a highly conserved process across different organisms, from bacteria to mammals. chemeurope.comresearchgate.net

Guanosine (B1672433) Triphosphate (GTP) as a Precursor

The journey of pterin (B48896) biosynthesis begins with guanosine triphosphate (GTP), a fundamental purine (B94841) nucleotide. chemeurope.commdpi.comsmpdb.caeur.nl The enzyme GTP cyclohydrolase I (GTPCH) catalyzes the initial and rate-limiting step, converting GTP into 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.comrcsb.orgsandiego.edupnas.org This complex reaction involves the opening of the imidazole (B134444) ring of GTP and its subsequent rearrangement to form the pterin ring structure. rcsb.org

Enzymatic Steps in Tetrahydrobiopterin (B1682763) Synthesis

Following the formation of 7,8-dihydroneopterin triphosphate, a series of enzymatic reactions lead to the synthesis of tetrahydrobiopterin (BH4), a critical and unconjugated pterin in vertebrates. chemeurope.commdpi.com

The key enzymes and steps in the de novo synthesis of BH4 are:

| Step | Enzyme | Substrate | Product |

| 1 | GTP cyclohydrolase I (GTPCH) | Guanosine triphosphate (GTP) | 7,8-dihydroneopterin triphosphate |

| 2 | 6-pyruvoyltetrahydropterin synthase (PTPS) | 7,8-dihydroneopterin triphosphate | 6-pyruvoyl-tetrahydropterin |

| 3 | Sepiapterin (B94604) reductase (SR) | 6-pyruvoyl-tetrahydropterin | Tetrahydrobiopterin (BH4) |

| This table summarizes the de novo pathway of tetrahydrobiopterin synthesis. rcsb.orgmdpi.comresearchgate.netwikipedia.orgportlandpress.com |

In addition to the de novo pathway, a salvage pathway can also produce BH4. This pathway utilizes sepiapterin, which is converted to 7,8-dihydrobiopterin (BH2) and then reduced to BH4 by the enzyme dihydrofolate reductase (DHFR). mdpi.comresearchgate.netwikipedia.org

Enzymatic Regulation within Pterin Metabolism

The cellular levels of pterins, particularly BH4, are tightly controlled through the regulation of biosynthetic and recycling enzymes. This ensures an adequate supply for its essential cofactor functions while preventing potential toxicity from its overproduction.

Enzymes Governing Tetrahydrobiopterin Recycling

Once BH4 is used as a cofactor in enzymatic reactions, such as the hydroxylation of aromatic amino acids, it is oxidized to quinonoid dihydrobiopterin (qBH2). sandiego.edumdpi.com A recycling pathway is crucial to regenerate the active BH4 form. Two key enzymes are involved in this process:

Pterin-4a-carbinolamine dehydratase (PCD): This enzyme converts the unstable intermediate 4a-hydroxy-tetrahydrobiopterin to qBH2. rcsb.orgsandiego.edumdpi.com

Dihydropteridine reductase (DHPR): DHPR then reduces qBH2 back to BH4, completing the recycling loop. rcsb.orgsandiego.edumdpi.comontosight.ai

This recycling mechanism is vital for maintaining the intracellular pool of BH4. ontosight.ai

Consequences of Enzyme Deficiencies on Pterin Homeostasis

Deficiencies in the enzymes involved in BH4 synthesis or recycling can lead to significant disruptions in pterin homeostasis and have severe clinical consequences. nih.govmhmedical.com

| Deficient Enzyme | Consequence on Pterin Levels | Associated Disorders |

| GTP cyclohydrolase I (GTPCH) | Low levels of all pterins, including neopterin (B1670844) and biopterin (B10759762). taylorandfrancis.com | Hyperphenylalaninemia, Dopa-responsive dystonia. mhmedical.com |

| 6-pyruvoyltetrahydropterin synthase (PTPS) | Very low levels of biopterin and high levels of neopterin. taylorandfrancis.com | Atypical phenylketonuria (PKU). mhmedical.com |

| Sepiapterin reductase (SR) | Disturbed pterin profiles, with reduced BH4 levels. nih.gov | Neuropsychological disorders, developmental delays. nih.gov |

| Dihydropteridine reductase (DHPR) | Can lead to an overproduction of urinary pterins due to lack of feedback inhibition, but BH4 levels are low. taylorandfrancis.com | Hyperphenylalaninemia, neurological disturbances. researchgate.net |

| This table outlines the impact of specific enzyme deficiencies on pterin levels and associated health conditions. |

These deficiencies underscore the critical role of these enzymes in maintaining the delicate balance of pterin metabolism, which is essential for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and for phenylalanine metabolism. sandiego.edunih.govwikipedia.orggeneticlifehacks.com

Integration of Rhamnopterin within Broader Pterin Metabolic Networks

This compound is described as a derivative of L-biopterin. caymanchem.com While the specific enzymatic steps leading to the formation of this compound from the central pterin pathway are not extensively detailed in the provided search results, its structural relationship to biopterin places it within the broader network of pterin metabolism. zodiaclifesciences.com It is suggested to be structurally related to other pterins and may share similar physicochemical properties. zodiaclifesciences.com this compound has been utilized as an internal standard for the quantification of biopterin and neopterin in research, indicating its close chemical relationship and similar behavior in analytical systems. sielc.comcaymanchem.comnih.gov Further research is needed to elucidate the precise metabolic fate and functional significance of this compound within the complex web of pterin metabolic pathways.

Advanced Analytical Methodologies for Rhamnopterin Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of pteridines due to its high resolution and sensitivity. scielo.br The inherent fluorescence of many pteridine (B1203161) compounds allows for their sensitive detection following chromatographic separation.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized method for the separation of pteridines from complex biological samples such as blood cells and plasma. nih.gov In RP-HPLC, a nonpolar stationary phase, typically a C8 or C18 alkyl chain bonded to silica, is used in conjunction with a polar mobile phase. This setup allows for the separation of pteridines based on their hydrophobicity.

The separation mechanism involves the partitioning of the analytes between the stationary and mobile phases. More hydrophobic pteridines will have a stronger interaction with the nonpolar stationary phase, resulting in longer retention times, while more polar pteridines will elute earlier with the mobile phase. The selection of the stationary phase, such as a C18 column, is a critical parameter in achieving optimal separation of a mixture of pterins. vcu.edu

The composition of the mobile phase is a critical factor that is optimized to achieve the desired resolution of pterin (B48896) compounds. chromatographyonline.com For the separation of pteridines, the mobile phase typically consists of an aqueous buffer and an organic modifier, such as methanol or acetonitrile. scielo.brnih.gov The optimization process involves adjusting several parameters to fine-tune the separation.

Organic Modifier Concentration: The ratio of the organic modifier to the aqueous buffer influences the retention times of the pterins. Increasing the concentration of the organic solvent generally decreases the retention times of all analytes.

pH of the Aqueous Buffer: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like pterins. By controlling the pH, the ionization state of the pterin molecules can be manipulated, thereby altering their interaction with the stationary phase. Phosphate (B84403) buffers are commonly used to maintain a stable pH. scielo.brnih.gov

Buffer Concentration and Ionic Strength: The concentration of the buffer can also impact the separation. For complex separations, careful optimization of the buffer concentration is necessary. chromatographyonline.com

Additives: Additives such as ion-pairing reagents can be incorporated into the mobile phase to improve the retention and peak shape of polar, ionic pterins on reverse-phase columns. selectscience.net

The following table provides examples of mobile phase compositions that have been successfully employed for the separation of pteridines using RP-HPLC.

| Stationary Phase | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|

| ODS (C18) | K2HPO4 buffer (pH 7.0-7.8) | Fluorometric | nih.gov |

| C8 RP | Methanol / Phosphoric buffer (pH 7, 10mM) | Fluorescence | nih.gov |

| - | 15 mM phosphate buffer (pH 7) containing 2.5% methanol | Fluorescence and UV | scielo.br |

| Apex 5μm HPLC column | KH2PO4 0.1 M, EDTA 0.05 mM, DTT 0.16 mM and OSA 0.05 mM (pH 2.5) with 20% methanol | Electrochemical and Fluorimetric | nih.gov |

Mass Spectrometry (MS) Applications in Rhamnopterin Analysis

Mass spectrometry (MS) has become an indispensable tool in clinical chemistry and metabolomics, offering high sensitivity and specificity for the analysis of a wide range of biomolecules, including pterins. researchgate.net When coupled with liquid chromatography, it provides a powerful platform for the identification and quantification of these compounds in complex biological matrices.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like pterins. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then transferred into the mass spectrometer for analysis.

For pterin analysis, ESI is often operated in the positive ion mode, which typically results in the formation of protonated molecules [M+H]+. researchgate.netkarger.com Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of these precursor ions. The resulting fragment ions produce a characteristic fragmentation pattern that can be used for structural elucidation and highly specific quantification. nih.govnih.gov The fragmentation patterns are dependent on the structure of the pterin and the collision energy used. mdpi.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of pterins in plasma. semanticscholar.orgnih.govnih.gov This method combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The general workflow for LC-MS/MS quantification of pterins in plasma involves several key steps:

Sample Preparation: Plasma samples are first treated to precipitate proteins and extract the pterins. This may involve the use of organic solvents or other deproteinization agents. To prevent the oxidation of reduced pterins like tetrahydrobiopterin (B1682763), antioxidants such as dithioerythritol may be added. nih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC system, where the pterins are separated on a reverse-phase column. The mobile phase composition is optimized to achieve good resolution of the target analytes from other components in the plasma extract.

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer, typically equipped with an ESI source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each pterin are monitored. This provides a high degree of selectivity and allows for accurate quantification even in the presence of a complex matrix.

A validated LC-MS/MS method for the determination of pterins in plasma offers high accuracy and precision, with the ability to measure concentrations at very low levels. karger.comnih.gov

In quantitative metabolomics studies using mass spectrometry, the use of an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. taylorandfrancis.com An ideal internal standard should be a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and have very similar ionization efficiencies. ckisotopes.com

While there is no specific literature detailing the use of this compound as an internal standard, its properties suggest it could potentially serve this purpose in certain targeted metabolomics applications where it is not an endogenous metabolite. For this compound to be an effective internal standard, it should:

Be structurally similar to the analytes being quantified.

Exhibit similar chromatographic behavior and ionization efficiency.

Be added to the sample at a known concentration at the beginning of the sample preparation process. nih.gov

The response of the analyte is then normalized to the response of the internal standard, allowing for accurate and precise quantification across different samples. The selection and concentration of an internal standard are critical aspects of method development in quantitative metabolomics. reddit.com

Spectroscopic Detection Methods

Spectroscopic methods are fundamental in the analytical chemist's toolbox for the detection of pterin derivatives. These techniques rely on the interaction of electromagnetic radiation with the analyte to provide qualitative and quantitative information.

Ultraviolet (UV) Detection for Pterin Derivatives

Ultraviolet (UV) detection is a widely used technique for the analysis of pterin derivatives due to the presence of chromophores in their heterocyclic ring structure. The pterin molecule and its derivatives exhibit characteristic absorption maxima in the UV-visible range, allowing for their detection and quantification.

Pterin and pterin-6-carboxylic acid, for instance, display similar absorption spectra shapes but with distinct absorption maxima. Pterin shows an absorption peak at approximately 274 nm, while pterin-6-carboxylic acid has a peak at around 288 nm. Both compounds also exhibit a secondary peak at about 350 nm nih.gov. Another study on a purified pterin compound reported an absorbance peak at 268 nm lcms.cz. Furthermore, the UV-Vis spectrum of a pteridine derivative from Bacillus subtilis showed two absorption peaks at 254 nm and 360 nm, which were comparable to the spectra of pterin and biopterin (B10759762) standards ingenieria-analitica.com. These variations in absorption maxima highlight the influence of different substituents on the pterin ring system.

The UV-Vis absorption characteristics of several pterin derivatives are summarized in the table below.

| Compound | Wavelength (λmax) | Reference |

| Pterine | ~274 nm and ~350 nm | nih.gov |

| Pterine-6-carboxylic acid | ~288 nm and ~350 nm | nih.gov |

| Purified Pterin Compound | 268 nm | lcms.cz |

| Pteridine from Bacillus subtilis | 254 nm and 360 nm | ingenieria-analitica.com |

This technique is often coupled with high-performance liquid chromatography (HPLC) for the separation and subsequent detection of individual pterin derivatives in complex mixtures.

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is a universal detection method that is particularly useful for analytes that lack a significant UV chromophore, such as sugars, lipids, and some flavonoids springernature.comsemanticscholar.org. The principle of ELSD involves three main steps: nebulization of the column eluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the scattered light from the resulting non-volatile analyte particles springernature.comsemanticscholar.org.

ELSD is well-suited for the analysis of glycosidic compounds and flavonoids, which are structurally related to this compound. For instance, an HPLC-ELSD method has been developed for the simultaneous determination of flavonoids, isochlorogenic acids, and triterpenoids nih.govnih.gov. In a study analyzing various flavonoids, the on-column detection limit was found to be approximately 1.3 µg for each compound ingenieria-analitica.com. Another study on common secondary metabolites, including flavonoids, reported limits of detection (LOD) and quantification (LOQ) in the ranges of 7.76–38.30 µg/mL and 23.52–116.06 µg/mL, respectively, with good linearity (R² > 0.996) in the concentration range of 50–1000 µg/mL acs.org.

The performance of ELSD can be influenced by several factors, including the volatility of the analyte and the mobile phase composition. Modern ELSD instruments offer improved sensitivity and a wider dynamic range, making them valuable tools for the quantitative analysis of a broad spectrum of natural products lcms.cznih.gov.

Performance Data for Flavonoids with ELSD:

| Parameter | Value | Reference |

| Linearity (R²) | > 0.996 | acs.org |

| Limit of Detection (LOD) | 7.76–38.30 µg/mL | acs.org |

| Limit of Quantification (LOQ) | 23.52–116.06 µg/mL | acs.org |

| On-column Detection Limit | ~1.3 µg | ingenieria-analitica.com |

Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is another universal detection method that measures the charge of aerosol particles, which is proportional to the mass of the non-volatile analyte. The process involves nebulization of the eluent, followed by charging of the resulting particles and subsequent measurement by an electrometer. CAD is known for its high sensitivity, broad dynamic range, and consistent response for non-volatile analytes, regardless of their chemical structure nih.gov.

While specific data on the direct analysis of this compound by CAD is limited, studies on structurally related compounds provide valuable insights. For example, an HPLC-CAD method was developed for the quantification of rhamnolipids, which are also glycosidic biosurfactants. This method demonstrated good sensitivity with a limit of detection (LOD) in the range of 0.3–1.0 µg/mL and a limit of quantification (LOQ) of 1.2–2.0 µg/mL. The method also showed excellent linearity (R² > 0.996) over a concentration range of approximately 1–200 µg/mL.

The response in CAD can be dependent on the mobile phase composition, and techniques such as using an inverse gradient can be employed to ensure a uniform response for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pterin-Related Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information about molecules. It has become a cornerstone in metabolomics for the identification and quantification of metabolites in complex biological samples springernature.comnih.govmdpi.com.

Application of NMR for Metabolic Profiling Studies

NMR-based metabolomics allows for the simultaneous detection and quantification of a wide range of metabolites, making it an ideal tool for studying the metabolic profiles of pterins and related compounds in biological systems springernature.commdpi.com. The high reproducibility of NMR makes it particularly suitable for large-scale and long-term metabolomic studies nih.gov.

One-dimensional (1D) ¹H NMR spectra can often be sufficient to identify and quantify 50–100 metabolites in a biofluid or tissue extract nih.gov. For more complex mixtures or for unambiguous identification, two-dimensional (2D) NMR techniques such as COSY, TOCSY, HSQC, and HMBC are employed. These techniques provide information about the connectivity of atoms within a molecule, which is crucial for structural elucidation mdpi.com.

Sample Preparation and Oxidation Procedures for Pterin Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra. This typically involves dissolving the sample in a deuterated solvent to avoid overwhelming solvent signals springernature.commdpi.com. It is also essential to remove any solid particles by filtration, as they can distort the magnetic field and lead to poor spectral resolution.

For the analysis of pterins, which can exist in different redox states (fully oxidized, dihydro, and tetrahydro forms), a controlled oxidation step is often necessary to convert all pterin species to a single, stable, and readily detectable form nih.gov. This is particularly important for quantitative analysis.

A common method for the oxidation of reduced pterins is differential oxidation. This can be achieved using:

Iodine in acidic or alkaline solutions: The differential reactivity of reduced pterins under acidic versus alkaline conditions allows for their selective oxidation and subsequent quantification mdpi.com.

Manganese dioxide: This is another oxidizing agent that can be used to convert reduced pterins to their fully oxidized forms.

These oxidation procedures, initially developed for HPLC analysis, can be adapted for NMR sample preparation to ensure that all pterin derivatives are in a consistent oxidation state, thereby simplifying the NMR spectra and facilitating accurate quantification. Following oxidation, the sample would be prepared for NMR analysis by dissolving it in an appropriate deuterated solvent and filtering it into an NMR tube.

Photophysical and Photochemical Characteristics of Rhamnopterin and Pterin Derivatives

Excited State Properties of Pterins

The interaction of pterins with light leads to the formation of electronically excited states, the properties of which dictate their subsequent photochemical and photophysical behavior. Upon absorption of UV-A radiation (320–400 nm), these molecules can fluoresce, undergo photooxidation, and generate reactive oxygen species. conicet.gov.ar

The absorption spectra of pterin (B48896) derivatives are characterized by strong π → π* transitions. nih.gov For instance, pterin displays an absorption peak at approximately 274 nm, while pterine-6-carboxylic acid has a peak at around 288 nm. usra.edu Both of these compounds also exhibit absorption peaks at about 350 nm. usra.edu The specific absorption maxima can be influenced by substituents on the pterin ring and the polarity of the solvent. nih.gov For example, isomeric pyridine (B92270) derivatives of pterin show different absorption and emission peaks; one isomer has absorbance peaks at 371 and 389 nm, while another has peaks at 368 and 385 nm. nih.gov

The fluorescence emission of pterins is also dependent on their chemical structure and environment. nih.gov Generally, oxidized pterins are known to be highly fluorescent. nih.gov The emission spectra can be affected by the pH of the solution. For many pterin compounds, fluorescence is more intense in acidic conditions compared to alkaline media. researchgate.net The emission maxima for basic forms of pterins are typically red-shifted by about 10 nm compared to their acidic forms. researchgate.net The fluorescence properties of pterins can be quenched through mechanisms like excited-state proton transfer, particularly in the presence of hydrogen acceptors such as phosphate (B84403) and acetate (B1210297) in acidic solutions. nih.gov

| Compound | Absorption Maxima (λmax) | Emission Maxima (λem) | Solvent/Conditions |

| Pterin | ~274 nm, ~350 nm | - | - |

| Pterine-6-carboxylic acid | ~288 nm, ~350 nm | - | - |

| Pyridine Derivative 1 | 371 nm, 389 nm | 423 nm | - |

| Pyridine Derivative 2 | 368 nm, 385 nm | 420 nm | - |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. For pterin derivatives, the quantum yield is significantly affected by the nature of the substituent at the C6 position. researchgate.net Oxidized pterins can have fluorescence quantum yields ranging from 0.07 to 0.85. researchgate.net In contrast, dihydropterins exhibit much lower fluorescence intensity. researchgate.net The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is also influenced by the molecular structure and the environment. edinst.com For many pterins, fluorescence lifetimes are in the nanosecond range. iss.com

| Pterin Derivative | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| Pterin | 0.23 | 2.9 |

| Biopterin (B10759762) | 0.22 | 2.8 |

| Neopterin (B1670844) | 0.16 | 2.5 |

| 6-Formylpterin (B158403) | 0.08 | - |

| 6-Carboxypterin | 0.14 | - |

| Folic Acid | <0.01 | - |

Data compiled from various sources for pterin derivatives in aqueous solutions. researchgate.netnih.gov

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used for measuring fluorescence lifetimes with high precision. nih.govstrath.ac.uk The method is based on the detection of single photons and the measurement of their arrival time relative to an excitation pulse. semanticscholar.org By repeating this process and building a histogram of the arrival times, the fluorescence decay profile can be constructed. semanticscholar.org

A typical TCSPC setup involves a high-repetition-rate pulsed light source (like a laser or LED) to excite the sample. nih.gov A sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), detects the emitted fluorescence photons. strath.ac.uk The electronics then measure the time delay between the excitation pulse and the detected photon with picosecond resolution. researchgate.net This technique is powerful for resolving complex decay kinetics and is a standard method for determining the fluorescence lifetimes of pterins and other fluorescent molecules. strath.ac.uk

Generation and Quenching of Reactive Oxygen Species

Upon UV-A irradiation, many pterin derivatives can act as photosensitizers, leading to the generation of reactive oxygen species (ROS). conicet.gov.ar These processes are crucial in various photobiological phenomena and can be broadly classified into Type I (electron transfer) and Type II (singlet oxygen production) mechanisms. researchgate.net

The primary mechanism for singlet oxygen (1O2) production by pterins is a Type II photosensitization process. researchgate.net After the pterin molecule is excited to its singlet state by light absorption, it can undergo intersystem crossing to a longer-lived triplet state. researchgate.net This excited triplet state can then transfer its energy to ground-state molecular oxygen (3O2), which is a triplet, to produce the highly reactive singlet oxygen (1O2). researchgate.net

The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (ΦΔ). nih.govrsc.org This value is highly dependent on the substituent at the 6-position of the pterin ring and the pH of the solution. nih.govrsc.org For example, 6-formylpterin is a more efficient sensitizer (B1316253) than pterin itself. researchgate.net The quantum yields are typically determined by measuring the characteristic near-infrared luminescence of singlet oxygen at 1270 nm. nih.govrsc.org

| Pterin Derivative | Singlet Oxygen Quantum Yield (ΦΔ) at pH 7.4 |

| Pterin | 0.18 |

| Biopterin | 0.34 |

| Neopterin | 0.33 |

| 6-Formylpterin | 0.45 |

| 6-Carboxypterin | 0.27 |

| Folic Acid | <0.02 |

Data for various pterin derivatives in aqueous solution. researchgate.netnih.gov

In addition to energy transfer, excited pterins can participate in electron transfer reactions (Type I mechanism). conicet.gov.ar The triplet excited state of a pterin is a potent electron acceptor and can oxidize another ground-state pterin molecule or other electron donors. conicet.gov.arnih.gov This process leads to the formation of a pterin radical anion (Pt•−). conicet.gov.arnih.gov

In the presence of molecular oxygen, this radical anion can transfer an electron to O2, resulting in the formation of the superoxide (B77818) anion radical (O2•−) and regenerating the ground-state pterin. conicet.gov.arnih.gov The superoxide anion can then lead to the formation of other reactive oxygen species, such as hydrogen peroxide. conicet.gov.ar These photoinduced electron transfer reactions are a key part of the photooxidation pathways of pterins and contribute to their photobiological activity. wikipedia.orgyoutube.com

Biological Relevance of Pterin Photochemistry

The photochemistry of pterin derivatives, including rhamnopterin, holds significant biological relevance due to their ability to absorb UVA radiation and subsequently initiate chemical reactions that can impact cellular components. This section explores the dual nature of pterin photochemistry, detailing its contribution to oxidative stress and its involvement in various photobiological processes across a range of organisms.

Contribution to Oxidative Stress in Biological Systems

Pterins, when exposed to UVA light, can act as photosensitizers, initiating a cascade of events that lead to oxidative stress within biological systems. conicet.gov.ar This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to essential biomolecules such as DNA, proteins, and lipids.

The photosensitizing action of pterins can proceed through two primary mechanisms: Type I and Type II reactions. In Type I reactions, the excited pterin molecule directly interacts with a substrate, such as a biological molecule, through electron or hydrogen atom transfer, leading to the formation of radicals. conicet.gov.ar These radicals can then react with molecular oxygen to produce superoxide anions (O₂⁻) and other ROS. The Type II mechanism involves the transfer of energy from the excited triplet state of the pterin to molecular oxygen, resulting in the formation of singlet oxygen (¹O₂), a potent oxidizing agent. nih.gov

The specific pathway that predominates depends on various factors, including the specific pterin derivative, the concentration of oxygen, and the nature of the surrounding biological molecules. scispace.com For instance, the photo-oxidation of the amino acid histidine by pterin has been shown to proceed primarily through a Type I mechanism at acidic pH, while the Type II mechanism becomes more significant in alkaline conditions. nih.gov

Pterin-Photosensitized Damage to Biomolecules:

DNA Damage: Photoexcited pterins can induce damage to DNA, with a notable specificity for guanine (B1146940) residues. mdpi.com The primary lesion formed is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage. This damage is thought to occur through an electron transfer reaction from deoxyguanosine to the excited pterin. mdpi.com

Protein Oxidation: Amino acid residues within proteins, particularly tryptophan and tyrosine, are susceptible to photosensitized oxidation by pterins. scispace.comresearchgate.net This can lead to alterations in protein structure and function. The mechanism often involves a Type I process, initiated by electron transfer from the amino acid to the excited pterin. researchgate.net

Lipid Peroxidation: The unsaturated lipids that constitute cellular membranes are also targets of pterin-photosensitized oxidation. conicet.gov.aracs.org This process, known as lipid peroxidation, can be initiated by both Type I and Type II mechanisms, leading to the formation of lipid hydroperoxides and aldehydes. acs.orgnih.gov This damage can compromise membrane integrity and function. acs.org

The accumulation of oxidized pterins in certain pathological conditions, such as the skin disorder vitiligo, highlights the clinical relevance of their photochemical reactivity. In vitiligo, the photo-oxidation of pterins is thought to contribute to the destruction of melanocytes, the pigment-producing cells in the skin. nih.gov

Involvement in Photobiological Processes Across Organisms

Beyond their role in oxidative stress, pterin derivatives are integral to a variety of light-dependent biological processes in a wide array of organisms, where they function as pigments, photoreceptors, and light-harvesting molecules.

Animal Coloration and Vision: Pterins are responsible for many of the yellow and red pigments found in the integument of insects, lizards, and fish, playing a crucial role in signaling and camouflage. nih.govroyalsocietypublishing.org In the compound eyes of many insects, pterins act as screening pigments, helping to modulate the light that reaches the visual pigments. nih.gov They can also contribute to coloration by scattering light when present in crystalline form in the eyes of some vertebrates. royalsocietypublishing.org

Photoreception in Microorganisms: In various microorganisms, pterins function as chromophores in photoreceptor proteins, enabling these organisms to sense and respond to light. For example, in the cyanobacterium Synechocystis sp. PCC 6803, a pterin derivative called cyanopterin is involved in phototaxis, the movement of an organism in response to a light stimulus. mdpi.com Pterins, along with flavins, are also implicated as chromophores in the photoreceptors of some fungi, although their precise roles are still under investigation. mdpi.com

Bioluminescence: Some organisms utilize pterin derivatives in the production of light. For instance, certain myriapods (millipedes and centipedes) are known to have bioluminescent compounds that are pterin-based. nih.govroyalsocietypublishing.org

The diverse roles of pterins in photobiological processes underscore their evolutionary importance as versatile molecules that can interact with light to mediate a range of biological functions, from the generation of vibrant colors to the fundamental process of light perception.

Photophysical Data of Pterin Derivatives

| Property | Value | Conditions |

| Pterin | ||

| Fluorescence Quantum Yield (Φf) | ~0.2 - 0.5 | Aqueous solution |

| Triplet State Lifetime (τT) | Not specified |

Structural Elucidation Approaches for Rhamnopterin and Pterin Analogues

Advanced Spectroscopic Techniques

Spectroscopy is the cornerstone of structural elucidation, utilizing the interaction of electromagnetic radiation with molecules to generate spectra that serve as molecular fingerprints. For pterin (B48896) compounds, a suite of spectroscopic methods is typically employed to unravel their structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. hyphadiscovery.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR:

¹H NMR: This experiment identifies the different types of protons in a molecule based on their chemical environment. For a compound like Rhamnopterin, the ¹H NMR spectrum would display distinct signals for the aromatic proton on the pterin core, the protons of the rhamnose sugar moiety (including the anomeric proton), and exchangeable protons on amine and hydroxyl groups.

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of the non-equivalent carbons in the structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. oxinst.com

Two-dimensional (2D) NMR: Due to the complexity and potential for signal overlap in 1D spectra of molecules like this compound, 2D NMR experiments are essential for unambiguous structural assignment. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two to three bonds). It is crucial for identifying adjacent protons and tracing the spin systems within the rhamnose unit and the pterin ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically two to three bonds). It is invaluable for connecting different structural fragments. For this compound, HMBC would be critical to establish the glycosidic linkage between the rhamnose sugar and the pterin core by observing a correlation from the anomeric proton of rhamnose to a carbon atom on the pterin ring.

Interactive Table 1: Representative NMR Data for a Pterin Glycoside Structure This table illustrates the type of data obtained from NMR spectroscopy for a molecule analogous to this compound. Chemical shifts (δ) are hypothetical and presented in parts per million (ppm).

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pterin Core | |||

| C2 | - | ~155.0 | - |

| C4 | - | ~161.0 | - |

| C4a | - | ~130.0 | - |

| C6 | - | ~145.0 | H-7 → C6, C4a |

| C7 | ~8.5 (s) | ~150.0 | H-7 → C8a, C6 |

| C8a | - | ~152.0 | H-7 → C8a |

| Rhamnose Moiety | |||

| C-1' (Anomeric) | ~5.5 (d) | ~101.0 | H-1' → C-O (Pterin), C-2', C-5' |

| C-2' | ~4.2 (m) | ~71.0 | H-1' → C-2' |

| C-3' | ~4.0 (m) | ~71.5 | H-4' → C-3' |

| C-4' | ~3.8 (m) | ~73.0 | H-5' → C-4' |

| C-5' | ~3.9 (m) | ~69.0 | H-6' → C-5' |

| C-6' (CH₃) | ~1.3 (d) | ~18.0 | H-6' → C-5', C-4' |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. measurlabs.cominfinitalab.comresearchgate.net This technique can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net For this compound, HRMS would confirm the molecular formula, C₁₂H₁₃N₅O₅.

Multi-stage mass spectrometry (MSn) is used to fragment the molecule and analyze the resulting pieces, offering critical information about its substructures. nih.gov In the analysis of this compound, the initial precursor ion (the protonated molecule, [M+H]⁺) would be selected and fragmented (MS²). A key fragmentation would be the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the rhamnose moiety (146 Da). The resulting product ion, corresponding to the pterin aglycone, can be further fragmented (MS³) to confirm the structure of the heterocyclic core. nih.gov

Interactive Table 2: Hypothetical MSn Fragmentation Pattern for this compound

| Stage | Precursor Ion (m/z) | Description | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |

| MS¹ | - | Full Scan | 296.0995 | - | Protonated this compound [M+H]⁺ |

| MS² | 296.0995 | Collision-Induced Dissociation (CID) of [M+H]⁺ | 150.0467 | 146.0528 | Loss of the rhamnose sugar moiety |

| MS³ | 150.0467 | CID of the pterin aglycone fragment | 122.0514 | 28.0047 | Loss of carbonyl group (CO) from pterin core |

| MS³ | 150.0467 | CID of the pterin aglycone fragment | 106.0412 | 44.0055 | Further fragmentation of the pterin ring |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu For pterin analogues, IR spectra provide clear evidence for key structural features. The presence of amine (N-H), hydroxyl (O-H), and carbonyl (C=O) groups results in characteristic absorption bands. The distinction between the broad O-H stretching vibrations from the rhamnose moiety and the sharper N-H stretches from the pterin's amino group is a key diagnostic feature.

Interactive Table 3: Characteristic IR Absorption Bands for Pterin Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Amine/Amide (N-H) | Stretching | 3400 - 3100 | Medium, Sharp |

| C-H (aromatic/aliphatic) | Stretching | 3100 - 2850 | Medium-Weak |

| Carbonyl (C=O) of Lactam | Stretching | 1700 - 1650 | Strong, Sharp |

| C=N / C=C (in rings) | Stretching | 1650 - 1550 | Medium-Variable |

| C-O (of sugar and glycoside) | Stretching | 1200 - 1050 | Strong |

Raman spectroscopy provides information on molecular vibrations, similar to IR spectroscopy, but is based on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to detect very low concentrations of pterin compounds by adsorbing them onto a metal nanostructured surface. researchgate.netresearchgate.net The Raman spectrum of this compound would show characteristic bands for the pteridine (B1203161) ring system, which can be useful for identification and structural characterization, especially in complex biological samples where water interference is minimal compared to IR spectroscopy.

Computational and Chemoinformatic Methods in Structural Analysis

Alongside experimental techniques, computational methods are indispensable for a comprehensive structural analysis, providing theoretical models that help interpret experimental data and explore molecular properties that are difficult to measure directly.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a powerful tool for investigating the properties of pterin molecules. nih.govmdpi.com These methods can be used to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.

Predict Spectroscopic Properties: Theoretical calculations can simulate NMR chemical shifts, IR, and Raman vibrational frequencies. nih.gov Comparing these calculated spectra with experimental data helps to validate the proposed structure.

Analyze Electronic Properties: Methods like DFT can determine the distribution of electrons within the molecule, calculate orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and predict the molecule's reactivity and UV-visible absorption spectra. acs.org

Evaluate Tautomeric Stability: Pterin compounds can exist in several tautomeric forms. wikipedia.org Theoretical calculations can predict the relative energies of these tautomers in different environments (gas phase or solution), helping to identify the most prevalent form under physiological conditions. mdpi.comresearchgate.net

Interactive Table 4: Information Derived from Theoretical Calculations for Pterins

| Calculated Property | Method | Application in Structural Elucidation |

| Optimized Molecular Geometry | DFT, Ab initio | Provides theoretical 3D structure, bond lengths, and angles for comparison. |

| Relative Tautomer Energies | DFT | Predicts the most stable tautomeric form of the pterin ring. mdpi.comresearchgate.net |

| NMR Chemical Shifts | DFT (GIAO) | Aids in the assignment of complex experimental NMR spectra. nih.gov |

| Vibrational Frequencies (IR/Raman) | DFT | Helps assign experimental vibrational bands to specific molecular motions. nih.gov |

| Electronic Transitions (UV-Vis) | TD-DFT | Correlates electronic structure with observed color and UV absorption. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Provides insight into the molecule's reactivity and electronic properties. mdpi.com |

Software-Assisted Molecular Formula and Structure Prediction

The structural elucidation of complex natural products like this compound and its analogues has been significantly accelerated and enhanced by the integration of sophisticated software tools with high-resolution analytical data. These computational approaches complement traditional spectroscopic interpretation by providing rapid, unbiased, and powerful means to determine molecular formulas, predict structural features, and verify final proposed structures. The process typically involves a synergistic application of software designed for mass spectrometry, nuclear magnetic resonance, and theoretical chemistry.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS) Software

The foundational step in elucidating an unknown structure is the unambiguous determination of its molecular formula. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, provide mass measurements with high accuracy (typically within 5 ppm). nih.govresearchgate.net This precision allows software to distinguish between different elemental compositions that might otherwise have the same nominal mass.

Instrument control and data analysis software, such as Agilent MassHunter or similar platforms, are integral to this process. gcms.czyoutube.com The software performs several key functions:

Data Acquisition and Processing : It controls the mass spectrometer and processes the raw data to generate a high-resolution mass spectrum.

Molecular Feature Extraction : Algorithms within the software can identify potential compounds from the complex data matrix, even in the presence of background noise. youtube.com

Formula Generation : A core function is the Molecular Formula Generator (MFG). gcms.czyoutube.com The user inputs the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺). The software then calculates all possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm) and user-defined constraints (e.g., elements expected to be present like C, H, N, O).

The software ranks the potential formulas based on the mass accuracy and, critically, by comparing the theoretical isotopic pattern of each candidate formula with the experimentally observed pattern. gcms.cz For a molecule like this compound (C₁₅H₁₈N₄O₈), this comparison provides a high degree of confidence in the assigned formula.

Table 1: Example of Software-Assisted Molecular Formula Generation for this compound

| Parameter | Value | Description |

| Experimental m/z | 399.1198 | Hypothetical accurate mass for the [M+H]⁺ ion of this compound. |

| Proposed Formula | C₁₅H₁₉N₄O₈⁺ | The protonated molecular formula being tested. |

| Theoretical m/z | 399.1201 | The exact mass calculated by the software for the proposed formula. |

| Mass Error (ppm) | -0.75 | The difference between experimental and theoretical mass, well within the typical <5 ppm threshold for confident assignment. |

| Isotope Pattern Match | >95% | Software-calculated score comparing the theoretical vs. experimental abundance of isotopes (e.g., ¹³C). |

Structure Assembly and Verification with In Silico Fragmentation

While HRMS confidently provides a molecular formula, it does not reveal the connectivity of the atoms. Tandem mass spectrometry (MS/MS) addresses this by fragmenting the molecule and analyzing the resulting fragment ions. Software plays a crucial role in interpreting these complex fragmentation patterns through a process known as in silico fragmentation. nih.govnih.govresearchgate.net

This approach uses computational algorithms to predict the fragmentation pattern of a candidate structure. elsevierpure.com The workflow is as follows:

A candidate structure (e.g., a proposed isomer of this compound) is drawn or imported into the software.

The software simulates the fragmentation process by systematically breaking chemical bonds based on established chemical principles, bond dissociation energies, or machine learning models. nih.govresearchgate.net

A theoretical or predicted MS/MS spectrum is generated for the candidate structure.

This predicted spectrum is compared against the experimental MS/MS spectrum. A high degree of similarity provides strong evidence that the candidate structure is correct.

Software tools like MetFrag, CFM-ID, and Mass Frontier are utilized for these predictions, helping to distinguish between isomers and confirm substructures within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Data Processing and Computer-Assisted Structure Elucidation (CASE)

NMR spectroscopy is the most powerful technique for determining the precise 3D structure of an organic molecule. Modern structure elucidation relies heavily on software for the processing and interpretation of complex 1D and 2D NMR data. mdpi.com

Software packages like Mnova, TopSpin, and those from ACD/Labs are essential for converting raw NMR data into interpretable spectra and extracting structural information. uib.nolabrulez.com Key functionalities include:

Data Processing : Fourier transformation, phase and baseline correction, and peak picking.

Spectral Analysis : Integration of signals, multiplet analysis, and visualization of 2D correlations (COSY, HSQC, HMBC).

Structure Assignment : Linking NMR signals to specific atoms within a proposed structure.

Beyond data processing, a specialized class of software known as Computer-Assisted Structure Elucidation (CASE) systems offers a more automated approach to solving structures de novo. mdpi.comrsc.orgacdlabs.com Programs like ACD/Structure Elucidator and Mnova Structure Elucidation can take a molecular formula and a set of 1D and 2D NMR correlation data as input. labrulez.comacdlabs.com The software then:

Creates a Molecular Connectivity Diagram (MCD) based on the observed NMR correlations (e.g., HMBC and COSY). acdlabs.com

Generates all possible molecular structures that are consistent with the input data. acdlabs.com

Ranks the generated candidate structures by comparing predicted NMR chemical shifts for each candidate against the experimental data. labrulez.com The structure with the lowest deviation is proposed as the most likely candidate. acdlabs.com

This unbiased approach minimizes human error and can solve highly complex structures that would be challenging to elucidate manually. rsc.orgyoutube.com

Table 2: Overview of Software Functions in NMR-Based Structure Elucidation

| Software Type | Key Functions | Examples |

| NMR Data Processing | Fourier Transform, Phasing, Baseline Correction, Peak Picking, Integration, Multiplet Analysis | Mnova, TopSpin, NMRium uib.nonmrium.com |

| Structure Verification | Compares experimental spectra to predicted spectra for a proposed structure, calculates a match factor. | ACD/Labs Automated Structure Verification (ASV) youtube.com |

| CASE Systems | De novo structure generation from molecular formula and 2D NMR data, ranking of candidate structures. | ACD/Structure Elucidator, Mnova Structure Elucidation, Sherlock mdpi.comlabrulez.comacdlabs.com |

| Quantum Chemistry | Predicts NMR chemical shifts and conformational energies for proposed structures using ab initio methods. | Gaussian, Schrödinger Suite nih.govwindows.net |

Quantum Chemical Calculations

For final validation, particularly for determining relative stereochemistry, quantum chemistry software is often employed. windows.netmdpi.com Using methods like Density Functional Theory (DFT), researchers can calculate theoretical NMR chemical shifts for a proposed structure. nih.govgithub.io These calculations can be highly accurate, and a strong correlation between the calculated and experimental chemical shifts provides powerful confirmation of the proposed structure, including its stereochemical configuration. nih.gov This approach is invaluable for distinguishing between diastereomers with very similar NMR spectra.

Ecological and Environmental Context of Pterin Compounds

Role of Chemicals in Inter-Organismal Interactions (General Pterin (B48896) Context)

Pterin compounds are key chemical mediators in a variety of interactions between organisms, primarily through their function as pigments that create visual signals. royalsocietypublishing.orgwikipedia.orgkhanacademy.org Unlike other pigment classes like carotenoids, which must be acquired from the diet, pterins are synthesized de novo by animals from the abundant purine (B94841), guanosine (B1672433) triphosphate (GTP). royalsocietypublishing.orgnih.goveje.cz This endogenous production allows for a direct link between an organism's physiological state and its visual presentation. The roles of pterins in communication are diverse, spanning reproductive signaling, warnings to predators, and camouflage. royalsocietypublishing.org

Signaling in Reproduction: Pterin-based coloration is frequently involved in sexual selection and the creation of sexually dichromatic signals. royalsocietypublishing.orgnih.gov These conspicuous colors can convey information about an individual's quality to potential mates. Such signals have been identified across a wide range of taxa, including insects, fish, reptiles, and amphibians. royalsocietypublishing.orgnih.gov

Interspecific Communication: In communication between different species, pterins are often associated with aposematism, or warning coloration. royalsocietypublishing.orgwikipedia.org Brightly colored pigments like erythropterin (B12299411) (orange), xanthopterin (B1683600) (yellow), and drosopterins (reds) can signal unpalatability or toxicity to potential predators. royalsocietypublishing.orgmdpi.comnih.gov For example, the vibrant wing colors of many pierid butterflies are produced by pterins and serve as a well-studied example of aposematic signaling. royalsocietypublishing.orgeje.cz Conversely, pterins can also contribute to crypsis or camouflage. Leucopterin, for instance, produces a white coloration that can help conceal an organism against certain backgrounds. royalsocietypublishing.orgnih.gov

The fluorescence of some pteridines under UV light may also play a role in interspecific recognition, adding another layer to their signaling capabilities. mdpi.com The specific color produced by a pterin can be modified by the pH of the cellular environment or the redox state of the molecule, allowing for dynamic signaling potential. royalsocietypublishing.orgnih.gov

| Pterin Compound | Color/Appearance | Role in Inter-Organismal Interaction | Example Taxa |

|---|---|---|---|

| Drosopterins | Red/Orange | Aposematism (warning signal), sexual signaling, eye pigment. royalsocietypublishing.orgnih.gov | Fruit flies, lizards. royalsocietypublishing.orgnih.gov |

| Xanthopterin | Yellow | Aposematism, component of bright coloration. royalsocietypublishing.orgmdpi.com | Insects (e.g., wasps), butterflies. royalsocietypublishing.org |

| Erythropterin | Orange | Aposematism, conspicuous coloration. royalsocietypublishing.orgmdpi.com | Butterflies, Hemiptera. nih.govnih.gov |

| Leucopterin | White | Camouflage, conspicuous signaling. royalsocietypublishing.orgnih.gov | Pierid butterflies. royalsocietypublishing.org |

| Sepiapterin (B94604) | Yellow | Sexual signaling, body coloration. royalsocietypublishing.orgcinz.nz | Insects (e.g., silkworm), fruit flies. royalsocietypublishing.orgmdpi.com |

| Isoxanthopterin | Colorless (Violet Fluorescence) | Potential role in nitrogen storage/excretion, fluorescent signaling. mdpi.com | Insects. mdpi.comnih.gov |

Influence of Environmental Factors on Pterin Diversity and Functionality

The expression and function of pterin pigments are not solely determined by genetics but are also influenced by various environmental factors. This interplay highlights the adaptive nature of pterin-based coloration and its connection to the surrounding ecosystem. A key area of research is the relationship between endogenously synthesized pterins and diet-dependent carotenoids, as both can produce similar yellow-to-red hues. nih.govresearchgate.net

A compelling hypothesis suggests that pterins may compensate for the low environmental availability of carotenoids. nih.govresearchgate.net In agamid lizards, for instance, populations in environments with lower productivity exhibit lower concentrations of carotenoids but higher concentrations of pterins. nih.govresearchgate.net This suggests that when dietary carotenoids are scarce, organisms may increase the production of pterins to maintain necessary coloration for signaling. researchgate.net This functional compensation allows for the stability of important signals across different environmental conditions. For example, in guppies, variations in drosopterin (B13424490) concentration across populations help maintain a consistent pterin-to-carotenoid ratio in a sexually selected signal. royalsocietypublishing.orgnih.gov

Nutritional inputs can also directly affect pterin synthesis. In pierid butterflies, the amount of nitrogen consumed during the larval stage has been shown to correlate with the intensity of leucopterin-based white coloration in the adult's wings. royalsocietypublishing.orgnih.gov This demonstrates a direct link between environmental resource availability (nitrogen) and the expression of a pterin-based trait. The co-option of genes from the fundamental pterin biosynthesis pathway for coloration in reptiles further underscores the evolutionary flexibility of this system in response to ecological pressures. researchgate.net

| Environmental Factor | Influence on Pterins | Observed Effect | Example Organism |

|---|---|---|---|

| Low Environmental Productivity | Compensation for Carotenoid Scarcity | Higher pteridine (B1203161) concentrations are found in environments where carotenoids are less available. nih.govresearchgate.net | Agamid lizards. nih.govresearchgate.net |

| Variable Carotenoid Availability | Maintenance of Signal Integrity | Drosopterin levels adjust to maintain a stable pterin:carotenoid ratio in sexual signals across populations. royalsocietypublishing.orgnih.gov | Guppies. royalsocietypublishing.orgnih.gov |

| Nitrogen Intake (Larval Stage) | Direct Impact on Pigment Synthesis | Increased nitrogen intake correlates with more intense leucopterin-based wing coloration in adults. royalsocietypublishing.orgnih.gov | Pierid butterflies. royalsocietypublishing.orgnih.gov |

| Ecological Niche | Genetic Adaptation | Regulatory changes in pterin (SPR) and carotenoid (BCO2) metabolism genes are linked to color morphs in different ecological contexts. podarcis.deresearchgate.net | Common wall lizard. podarcis.deresearchgate.net |

Advancements in Chemical Ecology Research Methodologies